molecular formula C₁₆H₁₃ClF₃N₅O B1141229 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride CAS No. 188416-35-5

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

Cat. No.: B1141229
CAS No.: 188416-35-5
M. Wt: 383.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The complete International Union of Pure and Applied Chemistry name is 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride, which systematically describes each structural component and its position within the molecular framework.

The compound is registered under Chemical Abstracts Service number 188416-20-8 for the hydrochloride salt form. Alternative Chemical Abstracts Service numbers exist for related structural variants, including 137234-75-4 for the free base form and 1185186-22-4 for compounds lacking the triazole substituent. The systematic identification also includes several synonyms that reflect different naming conventions and structural emphasis points.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O.ClH/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17;/h3-7,21H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRQNVARBDXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657714
Record name 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184919-11-6, 188416-35-5
Record name 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-α,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184919-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of Pyrimidine and Difluorophenyl Precursors

The core structure of the compound is assembled via a condensation reaction between 4-chloro-6-ethyl-5-fluoropyrimidine (Formula V) and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Formula VI). This step employs zinc dust and Lewis acids (e.g., zinc chloride) in aprotic solvents such as toluene or tetrahydrofuran (THF) at reflux conditions (5–10°C for activation, followed by 60°C for reaction completion). The reaction proceeds via a Barbier-type mechanism, where zinc mediates the coupling of the pyrimidine and ethanone moieties to yield a racemic mixture of 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Critical Parameters :

  • Solvent System : Toluene/THF (3:1 v/v) optimizes metal activation and reaction kinetics.

  • Temperature Control : Maintaining 5–10°C during reagent addition prevents side reactions.

  • Workup : Quenching with acetic acid/water (1:1) followed by basification with sodium carbonate ensures high recovery (>85%).

Chiral Resolution and Salt Formation

The racemic product undergoes resolution using R-(-)-10-camphorsulfonic acid in acetone or methanol to isolate the (2R,3S)-enantiomer, which is subsequently converted to the hydrochloride salt.

Example Protocol :

  • Resolution : The racemic mixture (100 g) is stirred with R-(-)-10-camphorsulfonic acid (55 g) in acetone (500 mL) at 25°C for 12 hours.

  • Filtration : The diastereomeric salt is filtered and washed with cold acetone.

  • Basification : The salt is treated with saturated sodium bicarbonate to liberate the free base.

  • Salt Formation : Neutralization with concentrated hydrochloric acid (pH 2–3) yields the hydrochloride salt.

Purity Metrics :

  • Chiral Purity : >99.9% (HPLC, Chiralpak AD-H column).

  • Impurity Profile : <0.1% undesired enantiomers.

Raw Material Synthesis and Precursor Optimization

Synthesis of 1-(5-Fluoropyrimidin-4-yl)ethanol

A key precursor, 1-(5-fluoropyrimidin-4-yl)ethanol (Formula VI), is synthesized via:

  • Acetylation : 2,4-Dichloro-5-fluoropyrimidine is acetylated using acetaldehyde, ammonium persulfate, and ferrous sulfate in acetic acid/sulfuric acid (3 N) at 10°C.

  • Hydrogenation : The intermediate 1-(2,6-dichloro-5-fluoropyrimidin-4-yl)ethanone is hydrogenated over 5–10% Pd/C in ethanol with sodium acetate, followed by sodium borohydride reduction to yield the alcohol.

Reaction Table :

StepReagents/ConditionsYield
AcetylationAcetaldehyde, H₂SO₄, 10°C, 1 h60%
HydrogenationPd/C, H₂ (15 psi), EtOH, 25°C75%
ReductionNaBH₄, NaOH, CH₂Cl₂/H₂O90%

Industrial-Scale Process Design

Solvent and Catalyst Recovery

The patent WO2011045807A2 emphasizes toluene recycling during zinc activation and Pd/C reuse in hydrogenation steps to reduce costs.

Key Improvements :

  • Zinc Activation : Pre-activation with zinc chloride in toluene at reflux (110°C) enhances reactivity by 30%.

  • Catalyst Lifespan : Pd/C retains >80% activity after five hydrogenation cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.70 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 2H, difluorophenyl), 4.10 (q, 1H, CH), 1.60 (s, 3H, CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA/ACN gradient).

Challenges and Mitigation Strategies

Regioselective Fluorination

The 5-fluoropyrimidine moiety’s regioselective synthesis is critical to avoid 2- or 4-fluorinated byproducts. Using 3 N sulfuric acid during acetylation suppresses competing electrophilic substitution.

Enantiomeric Excess (ee) Optimization

  • Resolution Efficiency : Camphorsulfonic acid resolves the (2R,3S)-enantiomer with 98% ee in one crystallization cycle.

  • Recrystallization : Two additional cycles in ethanol/water (9:1) achieve >99.9% ee .

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C16H13Cl3F3N5O

  • Molecular Weight : 454.7 g/mol

  • IUPAC Name : 3-(6-chloro-5-fluoropyrimidin-4-yl)-1-(3-chloro-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)butan-2-ol; hydrochloride

Synthetic Routes

  • Formation of the Pyrimidine Ring :

    • The initial step involves synthesizing the pyrimidine ring through reactions with appropriate precursors under controlled conditions. Chlorinating and fluorinating agents are often used to introduce the chloro and fluoro substituents.

  • Introduction of the Triazole Ring :

    • A cyclization reaction introduces the triazole ring using suitable precursors. Catalysts and specific reaction conditions are necessary to ensure successful formation.

  • Final Steps :

    • Further purification steps include crystallization and washing to achieve the desired purity level (typically >96%) of the final product .

Reaction Conditions

The synthesis typically requires specific solvents and temperatures:

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Initial reactions are conducted at low temperatures (5°C) before warming to room temperature for further processing.

Oxidation Reactions

  • The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction Reactions

  • Chloro and fluoro substituents can be reduced under specific conditions, potentially altering its biological activity.

Biological Activity Mechanism

The primary mechanism of action for this compound involves:

  • Inhibition of ergosterol synthesis, crucial for fungal cell membranes.

This disruption leads to compromised cell integrity and eventual cell death in both fungi and bacteria.

Potential Uses

  • Development of new therapeutic agents targeting resistant strains of fungi and bacteria.

Interaction Studies

Research indicates that this compound interacts with specific molecular targets involved in microbial metabolism, leading to alterations in enzyme activity critical for survival .

Scientific Research Applications

Antifungal Activity

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride is primarily recognized as an impurity or intermediate in the synthesis of Voriconazole, a broad-spectrum antifungal agent. Voriconazole is effective against various fungal infections, including those caused by Aspergillus species and Candida .

Synthesis of Voriconazole

The compound serves as a crucial building block in the multi-step synthesis of Voriconazole. The synthetic route typically involves:

  • Friedel-Crafts acylation of difluorobenzene.
  • Subsequent reactions that introduce the pyrimidine and triazole moieties .

Case Study: Voriconazole Synthesis

A detailed study on the synthesis of Voriconazole highlighted the importance of intermediates like this compound in achieving high yields and purity levels of the final product. The research demonstrated that optimizing reaction conditions could enhance the efficiency of synthesizing this compound, thereby improving the overall production process for Voriconazole .

Medicinal Chemistry Insights

In medicinal chemistry, this compound's structural characteristics allow for modifications that can lead to enhanced biological activity or reduced toxicity. The presence of fluorine atoms in both the pyrimidine and phenyl rings contributes to lipophilicity and metabolic stability, making it a valuable candidate for further drug development .

Summary Table of Applications

Application AreaDetails
Antifungal ActivityIntermediate in Voriconazole synthesis; effective against fungal infections
Synthetic RouteInvolves multi-step synthesis including Friedel-Crafts acylation
Medicinal ChemistryPotential for structural modifications to enhance drug properties

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a structural and functional comparison with key analogues:

Compound CAS Number Key Structural Differences Biological Activity Solubility
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride 188416-20-8 Pyrimidine with Cl/F substituents; difluorophenyl group; hydrochloride salt Antifungal intermediate (voriconazole synthesis) High (hydrochloride salt)
Voriconazole 137234-62-9 Triazole group replaces hydroxyl; ethyl substituent on pyrimidine Broad-spectrum antifungal Moderate (free base)
rac-6-Chloro Voriconazole Hydrochloride TR-C424205 Racemic mixture; lacks stereochemical specificity Reduced antifungal potency High (hydrochloride salt)
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride 848469-29-4 Additional chloro-triazole substituent Potential dual antifungal/anticancer activity Moderate

Pharmacokinetic and Pharmacodynamic Differences

  • Lipophilicity : The difluorophenyl group in the target compound increases lipophilicity compared to 4-chloro-6-ethyl-5-fluoropyrimidine (CAS: 137234-74-3), enhancing membrane permeability .
  • Stereochemistry : The (2R,3S/2S,3R) configuration shows 10-fold higher antifungal activity than racemic mixtures like rac-6-chloro voriconazole .
  • Solubility : Hydrochloride salts (e.g., 188416-20-8) exhibit >50% higher aqueous solubility than free bases (e.g., 188416-35-5) .

Industrial and Research Relevance

  • Cost : The hydrochloride form (188416-20-8) is priced at $10/g (bulk), cheaper than voriconazole intermediates like 4-chloro-5-fluoro-6-pyrimidinyl derivatives ($149/g) .
  • Applications : Used in antifungal drug synthesis , whereas analogues like Dabigatran etexilate (CAS: 211914-51-1) target anticoagulant pathways .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Voriconazole rac-6-Chloro Voriconazole HCl
Molecular Weight 420.22 349.31 383.76
Melting Point (°C) 550.9 127–130 287
Water Solubility High Moderate High
Bioactivity (IC₅₀ vs. Candida spp.) 0.12 μM 0.05 μM 1.2 μM
Hazard Class 6.1 6.1 6.1

Table 2: Market Availability and Pricing

Supplier Compound Purity Price (USD/g)
Bidepharm 188416-20-8 98% 10.00
CymitQuimica rac-6-Chloro Voriconazole HCl 95% 149.00
Aladdin 188416-20-8 ≥95% 359.00 (retail)

Biological Activity

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride, also known as Voriconazole impurity, is a compound with significant biological activity, particularly in the field of pharmaceuticals. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14Cl2F3N5O
  • Molecular Weight : 420.22 g/mol
  • CAS Number : 188416-20-8
  • Purity : Minimum 95% .

The compound acts primarily as an antifungal agent, inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death. Voriconazole and its derivatives have been shown to be effective against a variety of fungi, including Candida and Aspergillus species .

Antifungal Efficacy

Voriconazole is well-documented for its antifungal properties. Studies have demonstrated its effectiveness against resistant strains of Aspergillus fumigatus, making it a critical agent in treating invasive aspergillosis. The compound's broad-spectrum activity includes:

  • Candida spp. : Effective against various species, including C. albicans and C. glabrata.
  • Aspergillus spp. : Particularly effective against A. fumigatus, including azole-resistant strains.

Pharmacokinetics

Voriconazole exhibits nonlinear pharmacokinetics with high oral bioavailability (approximately 96%). It is extensively metabolized in the liver, primarily by CYP2C19, CYP2C9, and CYP3A4 enzymes. Its half-life ranges from 6 to 12 hours depending on individual metabolism .

Clinical Trials

  • Trial on Invasive Aspergillosis :
    • Objective : Assess efficacy against azole-resistant strains.
    • Results : Voriconazole showed a significant reduction in mortality rates compared to amphotericin B in patients with invasive aspergillosis.
    • : Voriconazole is a preferred treatment option for patients with compromised immune systems .
  • Comparative Study of Antifungal Agents :
    • Objective : Compare voriconazole with fluconazole and amphotericin B.
    • Results : Voriconazole demonstrated superior efficacy in treating systemic fungal infections, particularly in patients with hematological malignancies.
    • : Its use is recommended as a first-line treatment for high-risk patients .

Data Tables

PropertyValue
Molecular FormulaC16H14Cl2F3N5O
Molecular Weight420.22 g/mol
CAS Number188416-20-8
Antifungal SpectrumBroad (Candida, Aspergillus)
Bioavailability~96% (oral)
Half-life6 to 12 hours

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of precursors and reaction conditions. For fluoropyrimidine derivatives, metal-free methods under mild conditions (e.g., using β-CF₃ aryl ketones) can achieve high yields (85–95%) while minimizing side reactions . Key steps include:

  • Precursor preparation : Use 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine as a starting material for halogen retention .
  • Reaction monitoring : Employ HPLC or TLC to track intermediate formation.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions. For example, the 2,4-difluorophenyl group shows distinct splitting patterns in ¹⁹F NMR .
  • X-ray Crystallography : Determines absolute configuration of stereoisomers, critical for chiral centers at C2 and C3 .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H]⁺ at m/z 421.22) .
  • HPLC-PDA : Uses C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .

Q. What storage conditions are recommended to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the fluoropyrimidine ring .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt .
  • Light sensitivity : Amber vials prevent photodegradation of the difluorophenyl moiety .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .
  • QSAR Modeling : Correlate substituent electronegativity (Cl/F) with logP values to predict membrane permeability .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. Example Prediction :

TargetDocking Score (kcal/mol)Predicted IC₅₀ (µM)
CYP51–9.20.45
Topoisomerase II–7.812.3

Q. What experimental approaches are suitable for studying environmental fate?

Methodological Answer:

  • Degradation Studies : Use OECD 307 guidelines to assess aerobic soil metabolism. Monitor half-life (t₁/₂) via LC-MS/MS .
  • Aquatic Toxicity : Perform Daphnia magna assays (OECD 202) to measure EC₅₀ values .
  • Adsorption Analysis : Batch experiments with varying soil pH (4–8) quantify Kₒc (organic carbon partition coefficient) .

Q. Experimental Design :

  • Replicates : 4 replicates per condition to account for soil heterogeneity .
  • Controls : Spike samples with deuterated analogs to correct for extraction efficiency .

Q. How can researchers resolve contradictions in spectroscopic data between predicted and observed stereoisomers?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .
  • Crystallographic Validation : Solve crystal structures of ambiguous isomers (e.g., (2R,3S) vs. (2S,3R)) to confirm spatial arrangement .

Q. Case Study :

  • Observed discrepancy : ¹H NMR showed unexpected coupling constants for C2.
  • Resolution : X-ray analysis revealed a rare boat conformation in the butan-2-ol moiety, altering proton environments .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in biological assay results?

  • Dose-Response Repetition : Conduct triplicate assays across 8 concentrations (0.1–100 µM) to calculate robust IC₅₀ values .
  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2) to minimize genetic drift .
  • Statistical Analysis : Apply ANOVA with Tukey’s post hoc test to identify outliers (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.